molecular formula C11H20O3 B14657044 (2S,3R)-2-(Cyclohexyloxy)oxan-3-ol CAS No. 40927-21-7

(2S,3R)-2-(Cyclohexyloxy)oxan-3-ol

Cat. No.: B14657044
CAS No.: 40927-21-7
M. Wt: 200.27 g/mol
InChI Key: INRWYNIZUVWQKI-MNOVXSKESA-N
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Description

(2S,3R)-2-(Cyclohexyloxy)oxan-3-ol is a chiral organic compound that features a tetrahydropyran ring substituted with a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(Cyclohexyloxy)oxan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanol and a suitable oxirane derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Cyclohexyloxy)oxan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

(2S,3R)-2-(Cyclohexyloxy)oxan-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It may be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2S,3R)-2-(Cyclohexyloxy)oxan-3-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its functional groups and stereochemistry.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(Cyclohexyloxy)oxan-3-amine: A similar compound with an amine group instead of a hydroxyl group.

    (2S,3R)-2-(Cyclohexyloxy)oxan-3-thiol: A thiol derivative with sulfur replacing the oxygen in the hydroxyl group.

Properties

CAS No.

40927-21-7

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(2S,3R)-2-cyclohexyloxyoxan-3-ol

InChI

InChI=1S/C11H20O3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h9-12H,1-8H2/t10-,11+/m1/s1

InChI Key

INRWYNIZUVWQKI-MNOVXSKESA-N

Isomeric SMILES

C1CCC(CC1)O[C@H]2[C@@H](CCCO2)O

Canonical SMILES

C1CCC(CC1)OC2C(CCCO2)O

Origin of Product

United States

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